molecular formula C17H15N B2425891 3,3-Bis(4-methylphenyl)acrylonitrile CAS No. 142669-91-8

3,3-Bis(4-methylphenyl)acrylonitrile

Cat. No.: B2425891
CAS No.: 142669-91-8
M. Wt: 233.314
InChI Key: BXRLPSLCOXGWIY-UHFFFAOYSA-N
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Description

3,3-Bis(4-methylphenyl)acrylonitrile is an organic compound characterized by the presence of two 4-methylphenyl groups attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Bis(4-methylphenyl)acrylonitrile can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as potassium hydroxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylphenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

3,3-Bis(4-methylphenyl)acrylonitrile has several applications in scientific research:

    Materials Science: It is used in the synthesis of polymers and copolymers with unique properties.

    Organic Synthesis: :

Properties

IUPAC Name

3,3-bis(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLPSLCOXGWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC#N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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